Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate (CAS 2229774-95-0): A Strategic Intermediate for Orthogonal Deprotection Workflows
Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate (CAS 2229774-95-0): A Strategic Intermediate for Orthogonal Deprotection Workflows
Executive Summary
In the realm of advanced organic synthesis, peptidomimetic design, and PROTAC development, the strategic selection of protecting groups dictates the efficiency of multi-step pathways. Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate (CAS: 2229774-95-0) serves as a masterclass in structural design[1]. Featuring a dual-ester architecture, this molecule provides a highly reliable platform for . By exploiting the distinct electronic and steric environments of a methyl ester and a tert-butyl ester, chemists can selectively unveil specific carboxylic acid termini without disturbing the rest of the molecular framework.
This technical guide dissects the mechanistic causality behind its synthesis, details field-proven experimental protocols, and provides self-validating workflows for its orthogonal deprotection.
Chemical Identity & Structural Causality
Before deploying this intermediate in a synthetic route, it is critical to understand the causality behind its structural features. The molecule is not merely a protected diacid; it is a precisely engineered system designed for chemoselectivity.
Physicochemical Properties
| Property | Value |
| CAS Number | 2229774-95-0 |
| IUPAC Name | Methyl 2-(2-(tert-butoxy)-2-oxoethoxy)benzoate |
| Molecular Formula | C₁₄H₁₈O₅ |
| Molecular Weight | 266.29 g/mol |
| Structural Core | Salicylic acid derivative (etherified) |
The Logic of Orthogonality
The power of this molecule lies in its two differentiated ester groups[2]:
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The Methyl Ester (Ar-COOMe): Located on the benzoate ring, this ester is highly susceptible to nucleophilic attack by hydroxide ions (saponification) but remains completely inert under standard acidic conditions.
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The tert-Butyl Ester (R-COOtBu): Located on the acetate linkage, this ester is sterically shielded by the bulky tert-butyl group, rendering it highly resistant to basic hydrolysis. However, it is exquisitely sensitive to acid-catalyzed cleavage via an E1 elimination mechanism.
This deliberate design allows researchers to selectively deprotect either the benzoate or the acetate terminus, a concept foundational to modern and macrocyclization[3].
Synthesis Workflow: The Williamson Etherification
The synthesis of CAS 2229774-95-0 relies on a classic , coupling methyl salicylate with tert-butyl bromoacetate[4].
Mechanistic Causality
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Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases like sodium hydride (NaH). A strong base would risk premature saponification of the methyl ester or transesterification. K₂CO₃ is perfectly calibrated to deprotonate the phenolic hydroxyl (pKa ~10) without attacking the ester carbonyls.
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Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 attack on the alkyl bromide.
Fig 1: Williamson ether synthesis mechanism for CAS 2229774-95-0.
Step-by-Step Protocol (Self-Validating)
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Preparation: Charge a flame-dried round-bottom flask with methyl salicylate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.5 M).
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Activation: Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (solution turns slightly yellow).
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Alkylation: Add tert-butyl bromoacetate (1.1 eq) dropwise via syringe.
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Reaction: Elevate the temperature to 60 °C and stir for 12 hours.
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Validation (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active phenol spot disappears. LC-MS will confirm the product mass at [M+H]⁺ = 267.1 m/z .
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Workup: Quench with water, extract with ethyl acetate (3x), wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.
Experimental Protocols: Orthogonal Deprotection Systems
The true utility of this intermediate is realized during its selective deprotection. Below are the field-validated protocols for accessing either carboxylic acid terminus.
Protocol A: Acid-Catalyzed Cleavage of the tert-Butyl Ester
This protocol selectively removes the tert-butyl group to yield Methyl 2-(carboxymethoxy)benzoate , leaving the methyl ester completely intact.
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Causality: Trifluoroacetic acid (TFA) protonates the ester oxygen. The bulky tert-butyl group departs as a stable tert-butyl carbocation (E1 mechanism), which subsequently loses a proton to form isobutylene gas. The methyl ester cannot form a stable carbocation and thus survives the acidic conditions.
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Procedure:
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Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
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Add TFA to achieve a 20% v/v solution.
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Stir at 25 °C for 2–4 hours.
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Validation: TLC will reveal a highly polar spot that streaks (add 1% AcOH to the eluent to resolve). LC-MS confirms [M+H]⁺ = 211.1 m/z .
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Workup: Co-evaporate with toluene (3x) under reduced pressure to azeotropically remove residual TFA.
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Protocol B: Base-Catalyzed Saponification of the Methyl Ester
This protocol selectively hydrolyzes the methyl ester to yield 2-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid , leaving the tert-butyl ester intact.
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Causality: Lithium hydroxide provides a potent nucleophile (OH⁻) that attacks the unhindered carbonyl carbon of the methyl ester. The tert-butyl ester's carbonyl carbon is sterically blocked by the massive tert-butyl umbrella, preventing nucleophilic attack.
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Procedure:
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Dissolve the starting material in a 3:1 mixture of THF/H₂O (0.2 M).
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Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 4–6 hours.
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Validation: LC-MS confirms the disappearance of the 267.1 peak and the emergence of [M+H]⁺ = 253.1 m/z .
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Workup: Carefully acidify the aqueous layer to pH 4 using 1M HCl (do not drop below pH 3 to avoid premature tert-butyl cleavage), then extract with EtOAc.
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Fig 2: Orthogonal deprotection pathways demonstrating chemoselectivity.
Quantitative Data Summary
To ensure reproducibility across different laboratory environments, the following table summarizes the expected quantitative metrics for the workflows described above.
| Workflow | Reagents & Solvent | Temp | Time | Typical Yield | Validation (LC-MS [M+H]⁺) |
| Williamson Etherification | K₂CO₃, DMF, t-Butyl bromoacetate | 60 °C | 12 h | 85–92% | 267.1 m/z |
| Acidic Deprotection | 20% TFA in DCM | 25 °C | 2–4 h | >95% | 211.1 m/z |
| Basic Saponification | LiOH (3 eq), THF/H₂O (3:1) | 25 °C | 4–6 h | 88–94% | 253.1 m/z |
References
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Organic Chemistry Portal Title: Protective Groups - Stability and Orthogonality URL:[Link]
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National Center for Biotechnology Information (PubChem) Title: Williamson Ether Synthesis and Esterification Principles URL:[Link]
